N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline is a chemical compound characterized by the presence of a chloro, trifluoroethylidene, and bromoaniline group
Vorbereitungsmethoden
The synthesis of N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline typically involves a series of reactions starting from readily available precursors. One common method involves the reaction of 2-bromoaniline with 1-chloro-2,2,2-trifluoroethylidene under specific conditions. The reaction is often mediated by catalysts such as aluminium chloride, which facilitates the electrophilic trifluoroacetylation, nucleophilic chlorination, and elimination processes . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro or bromo groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline can be compared with other similar compounds, such as:
(1-Chloro-2,2,2-trifluoroethylidene)malononitrile: This compound shares the trifluoroethylidene group but differs in its overall structure and reactivity.
(2Z)-2-(1-Chloro-2,2,2-trifluoroethylidene)cyclopentanone: Another compound with a similar trifluoroethylidene group but with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H4BrClF3N |
---|---|
Molekulargewicht |
286.47 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H |
InChI-Schlüssel |
YOLUCAAEVNUSQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.